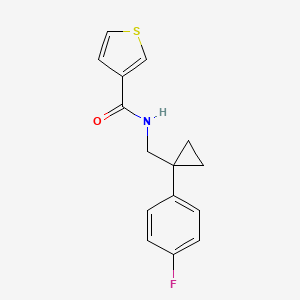

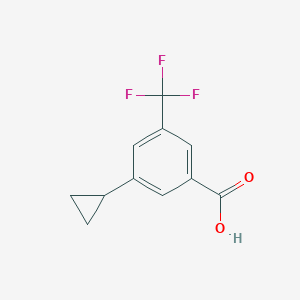

![molecular formula C9H20N2O2 B2660181 1-amino-3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propan-2-ol CAS No. 452105-52-1](/img/structure/B2660181.png)

1-amino-3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-amino-3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propan-2-ol” is a type of propanolamine . It has a CAS Number of 452105-52-1 . The compound is a powder with a molecular weight of 188.27 . The IUPAC name for this compound is 1-amino-3-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-2-propanol .

Synthesis Analysis

The synthesis of propanolamines, which includes “1-amino-3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propan-2-ol”, is typically achieved by the addition of amines to one or two equivalents of propylene oxide .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H20N2O2/c1-7-4-11(5-8(2)13-7)6-9(12)3-10/h7-9,12H,3-6,10H2,1-2H3/t7-,8+,9? . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a powder that is stored at a temperature of 4 degrees Celsius . The compound is shipped at normal temperatures .科学的研究の応用

Corrosion Inhibition

The compound's derivatives, such as 1,3-di-morpholin-4-yl-propan-2-ol (DMP), have been synthesized and evaluated for their performance in inhibiting carbon steel corrosion. These compounds exhibit anodic inhibitor characteristics by forming protective layers on the metal surface, thereby retarding the anodic dissolution of iron. Their inhibition efficiency increases with concentration, demonstrating potential as corrosion inhibitors in various industrial applications (Gao, Liang, & Wang, 2007).

Chemical Synthesis and Structural Analysis

The compound's structure facilitates the synthesis of tertiary amines, which are critical in the development of pharmaceuticals and chemical materials. For example, derivatives of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol have been synthesized and characterized, showcasing the compound's utility in producing molecules with potential therapeutic applications. Structural analyses, including X-ray diffraction, provide insights into the conformations of these molecules, underscoring their significance in medicinal chemistry and materials science (Nitek et al., 2020).

Advanced Organic Synthesis

Research has shown the compound's derivatives can be used in the synthesis of complex organic molecules, such as in the diastereoselective allylstannane additions to certain oxazinones. This process is crucial for creating bioactive peptides found in marine organisms, illustrating the compound's role in synthesizing biologically active materials with potential pharmaceutical applications (Pigza & Molinski, 2010).

Peptidomimetic Chemistry

The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester highlights the compound's versatility in peptidomimetic chemistry. This process facilitates the development of novel peptides and peptidomimetics, expanding the toolkit available for drug discovery and development (Sladojevich, Trabocchi, & Guarna, 2007).

Safety and Hazards

特性

IUPAC Name |

1-amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-7-4-11(5-8(2)13-7)6-9(12)3-10/h7-9,12H,3-6,10H2,1-2H3/t7-,8+,9? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKPGJHMAOQKTH-JVHMLUBASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(CN)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)CC(CN)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-amino-3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propan-2-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone](/img/structure/B2660098.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2660100.png)

![2-[4-(1-Hydroxyethyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B2660102.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea](/img/structure/B2660103.png)

![4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2660106.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2660111.png)

![4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride](/img/structure/B2660113.png)

![2-[3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B2660117.png)

![N-(4-chlorophenyl)-7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2660118.png)